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Compound of Interest

Compound Name: hexaamminenickel(II)

Cat. No.: B1235034 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic susceptibility of

hexaamminenickel(II) bromide, [Ni(NH₃)₆]Br₂. It delves into the theoretical underpinnings of its

magnetic properties, presents available quantitative data, and offers detailed experimental

protocols for its measurement. This document is intended to be a valuable resource for

researchers in inorganic chemistry, materials science, and drug development who are working

with paramagnetic coordination compounds.

Theoretical Background: The Origin of
Paramagnetism in Hexaamminenickel(II) Bromide
The magnetic properties of hexaamminenickel(II) bromide are a direct consequence of the

electronic structure of the central nickel(II) ion within its coordination sphere. The complex

consists of a central Ni(II) ion octahedrally coordinated to six ammonia (NH₃) ligands, with two

bromide ions as counter-ions.

According to Crystal Field Theory, in an octahedral ligand field, the five degenerate d-orbitals of

the nickel(II) ion are split into two energy levels: a lower-energy t₂g triplet (dxy, dyz, dxz) and a

higher-energy eg doublet (dx²-y², dz²). Nickel(II) is a d⁸ ion, meaning it has eight electrons in its

d-orbitals.
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Ammonia is considered a moderately strong-field ligand, but for Ni(II), the crystal field splitting

energy (Δo) is not large enough to force electron pairing. Consequently, the electrons are filled

into the d-orbitals according to Hund's rule, resulting in a high-spin configuration. The electronic

configuration for the Ni(II) ion in [Ni(NH₃)₆]²⁺ is t₂g⁶eg². This leaves two unpaired electrons in

the higher-energy eg orbitals, which are responsible for the compound's paramagnetic

behavior. Paramagnetic materials are those that are attracted to an external magnetic field.

The presence of these unpaired electrons gives rise to a permanent magnetic moment. The

theoretical spin-only magnetic moment (μ_so) can be calculated using the following equation:

μ_so = √n(n+2)

where 'n' is the number of unpaired electrons. For hexaamminenickel(II) with two unpaired

electrons, the spin-only magnetic moment is calculated to be:

μ_so = √2(2+2) = √8 ≈ 2.83 Bohr Magnetons (BM)

Experimentally determined magnetic moments for hexaamminenickel(II) complexes are

typically in the range of 2.8 to 3.4 BM. The observed magnetic moment is often slightly higher

than the spin-only value due to a phenomenon known as spin-orbit coupling, which introduces

an orbital angular momentum contribution to the total magnetic moment. For the

hexaamminenickel(II) cation, the effective magnetic moment has been reported to be

approximately 3.20 BM.
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Caption: d-orbital splitting of Ni(II) in an octahedral field.

Quantitative Data
The magnetic properties of hexaamminenickel(II) bromide can be quantified through its

magnetic susceptibility and effective magnetic moment. While extensive temperature-

dependent data for the bromide salt is not readily available in the literature, the properties are

expected to be very similar to the well-studied chloride and iodide analogues due to the primary

influence of the [Ni(NH₃)₆]²⁺ cation on the magnetic behavior.
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Parameter Symbol Value Units Notes

Molecular

Formula
- [Ni(NH₃)₆]Br₂ - -

Molar Mass M 320.68 g/mol [1]

Number of

Unpaired

Electrons

n 2 -
From crystal field

theory.

Spin-Only

Magnetic

Moment

μ_so ~2.83 BM Calculated value.

Effective

Magnetic

Moment

μ_eff ~3.20 BM

Experimentally

observed for the

[Ni(NH₃)₆]²⁺

cation.

Molar Magnetic

Susceptibility

(calculated at

298 K)

χ_M ~4300 x 10⁻⁶ cm³/mol

Calculated from

the effective

magnetic

moment. The

value is largely

temperature-

independent.[2]

Note: The molar magnetic susceptibility (χ_M) was calculated from the effective magnetic

moment (μ_eff) using the equation: χ_M = (N_A * μ_B² * μ_eff²) / (3 * k_B * T), where N_A is

Avogadro's number, μ_B is the Bohr magneton, k_B is the Boltzmann constant, and T is the

temperature in Kelvin. This calculated value is an approximation for room temperature. The

magnetic behavior of this compound is expected to follow the Curie-Weiss law (χ = C / (T - θ)),

where C is the Curie constant and θ is the Weiss constant, which is typically small for this type

of complex.

Experimental Protocols
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The magnetic susceptibility of solid samples like hexaamminenickel(II) bromide is most

commonly determined using the Gouy method. For solutions, the Evans method using NMR

spectroscopy is a powerful alternative.

Gouy Method for Solid Samples
The Gouy method involves measuring the apparent change in mass of a sample when it is

placed in a magnetic field.

Apparatus:

Gouy balance (an analytical balance adapted to suspend a sample between the poles of a

magnet)

Electromagnet with a power supply

Gouy tube (a long, cylindrical sample tube)

Calibrant with a known magnetic susceptibility (e.g., HgCo(SCN)₄ or [Ni(en)₃]S₂O₃)

Procedure:

Calibration:

Determine the mass of the empty Gouy tube without the magnetic field (m_empty,off).

Turn on the electromagnet to the desired field strength and record the mass of the empty

tube again (m_empty,on).

Fill the Gouy tube with the calibrant to a known length (l) and record its mass without the

magnetic field (m_cal,off).

Turn on the magnetic field and record the mass of the tube with the calibrant (m_cal,on).

Calculate the change in mass for the empty tube (Δm_empty = m_empty,on - m_empty,off)

and the calibrant (Δm_cal = m_cal,on - m_cal,off).
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The force experienced by the sample is proportional to the change in mass. The volume

susceptibility (κ) can be related to this force.

Sample Measurement:

Empty and clean the Gouy tube.

Fill the tube with finely powdered hexaamminenickel(II) bromide to the same length (l) as

the calibrant.

Record the mass of the tube with the sample without the magnetic field (m_sample,off).

Turn on the magnetic field to the same strength used for calibration and record the mass

(m_sample,on).

Calculate the change in mass for the sample (Δm_sample = m_sample,on -

m_sample,off).

Calculations:

The mass susceptibility (χ_g) of the sample can be calculated using the known

susceptibility of the calibrant.

The molar magnetic susceptibility (χ_M) is then calculated by multiplying the mass

susceptibility by the molar mass of the compound.

Diamagnetic Correction: The measured molar susceptibility (χ_M,exp) is the sum of the

paramagnetic susceptibility (χ_M,para) of the Ni(II) ion and the diamagnetic susceptibility

(χ_M,dia) of the atoms in the compound. The diamagnetic contribution must be subtracted

to obtain the true paramagnetic susceptibility. Diamagnetic corrections are made using

Pascal's constants for each atom and bond in the molecule.[3][4][5][6][7]

χ_M,para = χ_M,exp - χ_M,dia

Finally, the effective magnetic moment (μ_eff) is calculated from the corrected

paramagnetic susceptibility using the equation mentioned in the data section.
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Gouy Method Workflow
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Caption: Workflow for the Gouy method.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/product/b1235034?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1235034?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Evans Method for Solutions
The Evans method utilizes Nuclear Magnetic Resonance (NMR) spectroscopy to determine the

magnetic susceptibility of a paramagnetic substance in solution. It relies on the principle that

the chemical shift of a reference compound is altered by the presence of a paramagnetic

species.

Apparatus:

NMR spectrometer

Coaxial NMR tubes (or a sealed capillary insert)

A suitable solvent (e.g., D₂O)

An inert reference compound (e.g., tert-butanol)

Procedure:

Sample Preparation:

Prepare a solution of known concentration of hexaamminenickel(II) bromide in the

chosen solvent containing a small amount of the reference compound.

Prepare a reference solution containing only the solvent and the reference compound.

Place the paramagnetic solution in the inner tube of the coaxial NMR tube and the

reference solution in the outer tube (or vice versa).

NMR Measurement:

Acquire the ¹H NMR spectrum of the sample. Two distinct signals for the reference

compound will be observed, one from the inner tube and one from the outer tube.

Measure the difference in the chemical shifts (Δδ in ppm) of the two reference signals.

Calculations:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b1235034?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1235034?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The mass susceptibility (χ_g) can be calculated using the following formula: χ_g = (3 * Δδ)

/ (4 * π * c) + χ_g,solvent where Δδ is the chemical shift difference in ppm, c is the

concentration of the paramagnetic sample in g/cm³, and χ_g,solvent is the mass

susceptibility of the solvent.

The molar magnetic susceptibility (χ_M) is then obtained by multiplying χ_g by the molar

mass.

Similar to the Gouy method, a diamagnetic correction must be applied to obtain the

paramagnetic susceptibility, from which the effective magnetic moment is calculated.
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Evans Method Workflow

Start

Prepare paramagnetic solution and reference solution

Fill coaxial NMR tube

Acquire ¹H NMR spectrum

Measure chemical shift difference (Δδ)

Calculate mass susceptibility (χg)

Calculate molar susceptibility (χM)

Perform diamagnetic correction

Calculate effective magnetic moment (μeff)

End
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Caption: Workflow for the Evans method.
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Conclusion
Hexaamminenickel(II) bromide is a classic example of a paramagnetic coordination

compound. Its magnetic properties are well-explained by crystal field theory, arising from the

two unpaired electrons in the eg orbitals of the octahedrally coordinated Ni(II) ion. The effective

magnetic moment of approximately 3.20 BM is a key characteristic of this complex. The

magnetic susceptibility can be reliably determined using established techniques such as the

Gouy and Evans methods. A thorough understanding and accurate measurement of the

magnetic properties of such compounds are crucial for their application in various fields,

including catalysis, materials science, and as probes in biological systems. This guide provides

the foundational knowledge and practical protocols to aid researchers in their investigation of

the magnetic susceptibility of hexaamminenickel(II) bromide and related paramagnetic

species.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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